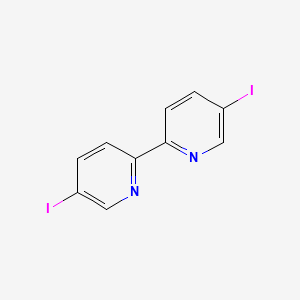

5,5'-Diiodo-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(5-iodopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJQHOYVLNUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701619 | |

| Record name | 5,5'-Diiodo-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209624-09-9 | |

| Record name | 5,5'-Diiodo-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Bipyridine Ligands

Bipyridine ligands, particularly 2,2'-bipyridine (B1663995), are mainstays in modern coordination chemistry and materials science. Their ability to form stable chelate complexes with a vast array of metal ions is fundamental to their utility. This chelation imparts enhanced stability to the resulting metal complexes compared to monodentate ligands. The electronic properties of these complexes, including their absorption and emission spectra, can be finely tuned, making them essential components in applications ranging from catalysis to the development of luminescent materials.

The robust and planar structure of the bipyridine unit also allows it to serve as a reliable scaffold for constructing larger, more complex supramolecular assemblies. By modifying the bipyridine core with various functional groups, chemists can systematically alter the steric and electronic properties of the resulting ligands and their metal complexes, thereby tailoring them for specific functions.

Halogenated Bipyridines: Versatile Precursors and Functional Ligands

The introduction of halogen atoms onto the bipyridine framework, creating halogenated bipyridines, significantly expands their synthetic versatility. These halogen atoms, particularly bromine and iodine, serve as reactive handles for a variety of cross-coupling reactions. Techniques such as Stille and Suzuki couplings allow for the straightforward introduction of new carbon-carbon bonds, enabling the construction of intricate molecular architectures. This has proven invaluable for creating complex ligands designed for specific catalytic processes or for building blocks in the synthesis of functional materials like those used in organic light-emitting diodes (OLEDs) and photovoltaics.

Beyond their role as synthetic intermediates, the halogen atoms themselves can influence the properties of the final molecules through halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules in the solid state.

5,5 Diiodo 2,2 Bipyridine: a Key Building Block

Direct Halogenation Protocols for 2,2'-Bipyridine Core

The direct halogenation of the parent 2,2'-bipyridine scaffold is a primary method for producing halogenated derivatives. While the direct bromination of 2,2'-bipyridine to yield 5,5'-dibromo-2,2'-bipyridine is a well-established, scalable process often conducted using bromine in a high-pressure steel reaction vessel, direct iodination is less commonly detailed. nih.govspringernature.comresearchgate.net

Generally, aromatic iodination can be achieved using various reagents. One effective method for iodinating arenes involves using iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This mixture generates a potent iodinating agent, likely involving hypervalent iodine species. nih.gov The reaction proceeds by electrophilic aromatic substitution. After the reaction, the mixture is typically treated with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) to process the intermediates and isolate the final iodinated product. nih.gov While not specifically detailed for 2,2'-bipyridine in the provided context, such protocols represent a viable, direct route to iodo-substituted bipyridines. Another approach involves using iodine in the presence of a silver salt, such as silver triflate, to generate a more electrophilic iodine source capable of iodinating aromatic rings. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed reactions are central to the synthesis and functionalization of this compound and its analogues. These methods offer high efficiency and functional group tolerance.

Stille Coupling Reactions for Bipyridine Formation and Functionalization

Stille coupling, which involves the reaction of an organotin compound with an organohalide catalyzed by a palladium complex, is a powerful tool in bipyridine chemistry. mdpi.com It can be employed in two primary ways: to construct the bipyridine backbone itself or to functionalize a pre-existing dihalobipyridine core like this compound. researchgate.netmdpi.com For instance, 5-bromo-2,2'-bipyridine (B93308) derivatives have been synthesized by coupling 2,5-dibromopyridine (B19318) with an appropriate 2-trimethylstannylpyridine. researchgate.netacs.org This strategy can be extended to create symmetrical 5,5'-disubstituted-2,2'-bipyridines.

The real strength of the Stille reaction in this context lies in the functionalization of 5,5'-dihalobipyridines. researchgate.net The carbon-iodine bonds of this compound are highly susceptible to oxidative addition to a Pd(0) catalyst, enabling subsequent coupling with a wide range of organostannanes (R-SnR'₃). This allows for the introduction of alkyl, aryl, or other functional groups at the 5 and 5' positions.

Table 1: Examples of Stille Coupling for Bipyridine Synthesis and Functionalization

| Starting Materials | Coupling Partner | Catalyst/Reagents | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | Pd(PPh₃)₄, DMF | 5-Bromo-2,2'-bipyridine | ~30% | researchgate.net |

| 5,5'-Dibromo-2,2'-bipyridine | Organostannane | Pd(0) catalyst | 5,5'-Disubstituted-2,2'-bipyridine | Variable | nih.govspringernature.com |

Suzuki-Miyaura Coupling for Diarylated Bipyridines

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing 5,5'-diarylated 2,2'-bipyridines. mdpi.comresearchgate.net This palladium-catalyzed reaction pairs an organoboron reagent (like a boronic acid or boronic ester) with an organohalide. preprints.org Starting from this compound, this reaction provides a direct and high-yielding route to a vast array of derivatives where the iodine atoms are replaced with aryl or heteroaryl groups. researchgate.netrhhz.net

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dcpp), in the presence of a base (e.g., Na₂CO₃, K₂CO₃) and a suitable solvent. mdpi.compreprints.org A significant challenge historically was the instability of 2-pyridylboron compounds, but the development of stabilized 2-pyridylboronic acid esters has made this a highly efficient and valuable method. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling for Bipyridine Functionalization

| Substrate | Coupling Partner | Catalyst/Base | Product Type | Yield | Ref |

|---|---|---|---|---|---|

| 5,5'-Dibromo-2,2'-bipyridine | Pyridylboronic acid | Pd(0) catalyst | 5,5'-(3-pyridyl)-2,2'-bipyridine | N/A | researchgate.net |

| Bromopyridines | 2-Pyridineboronic acid ester | PdCl₂(PPh₃)₂ | 2,2'-Bipyridines | Good | mdpi.compreprints.org |

| Pyridyl halides | 3-Pyridine boronic pinacol (B44631) ester | Cyclopalladated ferrocenylimine | Bipyridines | High | preprints.org |

Reductive Symmetric Coupling Approaches

Reductive symmetric coupling, or homocoupling, provides a direct route to symmetrical bipyridines from simpler halopyridine precursors. Several methods exist, often employing nickel or palladium catalysts with a reducing agent. mdpi.com For example, 5,5'-dibromo-2,2'-bipyridine has been successfully synthesized via the reductive coupling of 2,5-dibromopyridine using hexa-n-butyldistannane. researchgate.netacs.org

More recently, nickel-catalyzed reductive couplings have gained prominence as a cost-effective and efficient alternative. mdpi.com A facile approach utilizes a simple nickel salt, like NiCl₂·6H₂O, with a reducing agent (e.g., zinc powder) to couple 2-halopyridines, including for the synthesis of both symmetrical and unsymmetrical 2,2'-bipyridines, without the need for external phosphine (B1218219) ligands. nih.govresearchgate.net This method is often tolerant of various functional groups but can sometimes be complicated by competing reductive dehalogenation side reactions. researchgate.net

Table 3: Examples of Reductive Coupling for Bipyridine Synthesis

| Substrate | Catalyst/Reductant | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Hexa-n-butyldistannane | N/A | 5,5'-Dibromo-2,2'-bipyridine | 70-90% | researchgate.netacs.org |

| 2-Halopyridines | NiCl₂·6H₂O / Zn | DMF | Symmetrical 2,2'-Bipyridines | High | nih.govresearchgate.net |

| Bromopyridines | PdCl₂(PhCN)₂ / TDAE | N/A | Bipyridines | Good | mdpi.com |

Stepwise Functionalization Techniques for Asymmetric Derivatization

The synthesis of asymmetrically substituted 5,5'-disubstituted-2,2'-bipyridines is crucial for creating ligands with tailored electronic and steric properties. The differential reactivity of halogens or the controlled application of reaction conditions allows for selective, stepwise functionalization. Starting with this compound, one iodine can be selectively replaced in a first coupling reaction, followed by the replacement of the second iodine in a subsequent, different coupling reaction.

Stille coupling is particularly well-suited for this purpose. nih.govspringernature.com By carefully controlling stoichiometry (i.e., using one equivalent of the organostannane reagent), it is possible to favor mono-substitution, yielding a 5-iodo-5'-substituted-2,2'-bipyridine intermediate. After purification, this intermediate can be subjected to a second Stille coupling with a different organostannane to install a second, distinct functional group, leading to an asymmetrically substituted product. nih.govspringernature.comresearchgate.net This stepwise approach offers a high degree of control and versatility for building complex, non-symmetrical bipyridine ligands. springernature.com

Preparation of Advanced Intermediates and Subsequent Transformation

This compound is not only a target molecule but also a critical intermediate for the synthesis of more advanced and functional derivatives. The iodo groups serve as versatile leaving groups for a wide range of transformations beyond the cross-coupling reactions already discussed.

For example, the diiodo-scaffold can be converted into other key intermediates. One such transformation involves converting the halo-substituents into aldehyde groups. This can be achieved through multi-step sequences, such as lithiation followed by quenching with a formylating agent, or through a palladium-catalyzed carbonylation followed by reduction. A related precursor, 5,5'-bis(methylbromo)-2,2'-bipyridine, can be hydrolyzed in acetic acid to yield 2,2'-bipyridyl-5,5'-dicarboxaldehyde, a valuable building block for constructing macrocycles and porous organic frameworks through Schiff base condensation. Similarly, the preparation of 5,5'-dicyano-2,2'-bipyridine from a dicarboxamide intermediate opens pathways to other functional group manipulations. These advanced intermediates are pivotal in the synthesis of functional materials used in biodiagnostics, photovoltaics, and organic light-emitting diodes. nih.govspringernature.comresearchgate.net

Considerations for Scalable Synthesis and High-Purity Yields

The transition from laboratory-scale synthesis to the large-scale production of this compound and its derivatives necessitates careful consideration of reaction efficiency, cost-effectiveness, and the feasibility of purification. Achieving high-purity yields on a scalable level is critical for the compound's application in advanced materials and as a ligand in sensitive catalytic systems. Key factors include the choice of synthetic route, management of reaction conditions, and the implementation of robust purification protocols.

Challenges in Scalability and Purity

Scaling up the synthesis of halogenated bipyridines presents several challenges. Direct iodination methods can suffer from a lack of regioselectivity, leading to mixtures of mono-, di-, and poly-iodinated isomers, as well as positional isomers (e.g., 3,5'- or 4,5'-diiodo-2,2'-bipyridine). These byproducts often have similar physical properties to the desired 5,5'-diiodo product, making separation difficult and impacting the final yield and purity.

Furthermore, reactions that are high-yielding at the milligram scale may not perform as efficiently on a kilogram scale due to issues with heat and mass transfer. The use of expensive reagents or catalysts, which might be acceptable for lab-scale work, can render a process economically unviable for industrial production. For instance, while many modern cross-coupling reactions offer elegant pathways, the cost and toxicity of certain palladium or other transition metal catalysts require efficient recovery and recycling processes to be considered scalable.

Strategies for Scalable Synthesis

Research into scalable routes for related halogenated bipyridines provides valuable insights. For example, a reliable and scalable method for producing tens of grams of 5,5'-dibromo-2,2'-bipyridine has been developed using inexpensive starting materials. springernature.comnih.govresearchgate.net This multi-day process involves the bromination of 2,2'-bipyridine dihydrobromide in a steel bomb reaction vessel, highlighting that scaled production can require specialized equipment and extended reaction times. springernature.comnih.govresearchgate.net

For the introduction of iodine, two primary strategies are prominent for their potential scalability: direct iodination and halogen exchange reactions.

Direct C-H Iodination: This approach involves the direct substitution of a hydrogen atom on the bipyridine ring with iodine. Methods using electrophilic iodinating reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are common. reading.ac.uk To achieve the required reactivity and selectivity, these reactions often require a catalyst. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective iodination of arenes and can be applied to heterocycles like bipyridine. organic-chemistry.org The scalability of this method depends on catalyst loading, turnover number, and the ease of catalyst removal from the final product.

Halogen Exchange (Finkelstein Reaction): The copper-catalyzed Finkelstein reaction is a highly effective and often preferred method for synthesizing iodo-aryls and iodo-heterocycles from their corresponding bromo- or chloro-precursors. researchgate.net This reaction is particularly advantageous for scalability as it often proceeds with high conversion and selectivity, starting from more readily available brominated intermediates. A key research finding demonstrates the synthesis of a diiodo-bipyridine derivative via a copper-catalyzed Finkelstein reaction, providing a template for scalable production. mdpi.com

| Synthetic Strategy | Typical Reagents & Catalysts | Key Scalability Considerations | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Direct C-H Iodination | N-Iodosuccinimide (NIS), I₂, ICl; Pd(OAc)₂ catalyst | Catalyst cost and recovery, control of regioselectivity, management of corrosive byproducts (e.g., HI). | Fewer synthetic steps (if starting from 2,2'-bipyridine). | Risk of isomeric impurities, potentially harsh reaction conditions. organic-chemistry.orgmountainscholar.org |

| Halogen Exchange (Finkelstein) | NaI, CuI catalyst, Ligand (e.g., diamine) | Availability and cost of the dibromo-precursor, reaction time, and temperature control. | High selectivity and yield, starting from a well-defined precursor. researchgate.netmdpi.com | Requires prior synthesis of a halogenated precursor, potentially long reaction times (e.g., 60+ hours). mdpi.com |

| Homocoupling Reactions | Raney Nickel, Pd or Ni catalysts | Preparation and handling of active catalysts, synthesis of the 5-iodo-2-halopyridine monomer. | Can provide good yields for symmetrical bipyridines. orgsyn.org | Requires a specific and potentially unstable monomer precursor. |

High-Purity Purification Methods

Achieving high purity (>98%) is paramount and often requires multi-step purification protocols.

Crystallization: This is the most common and cost-effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution. For bipyridine compounds, solvent systems like ethanol, hexane, or mixtures such as diethyl ether/hexane are often effective. researchgate.net However, its effectiveness is limited if isomeric impurities with similar solubility are present.

Chromatography: When crystallization is insufficient, column chromatography is the workhorse for purification. Silica gel is the most common stationary phase. However, for separating isomers with very similar polarity, standard column chromatography may not provide adequate resolution. In such cases, more advanced techniques are necessary:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer superior separation of closely related compounds, including isomers. Chiral stationary phases can even be used to separate enantiomers if the molecule is chiral. mdpi.com

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. CPC is particularly effective for preparative-scale separations and can be a powerful tool for purifying complex isomeric mixtures. rotachrom.com

Derivatization: In challenging cases where isomers are inseparable, a potential strategy involves chemically converting the mixture into derivatives that have more distinct physical properties. researchgate.net For example, if the bipyridine derivative contained a functional group, it could be reacted to form an acid or a salt, purified via crystallization, and then converted back to the original form.

Purity Analysis: Confirming the purity of the final product is a critical final step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are used to confirm the structure and identify any residual impurities. nih.gov For isomeric contaminants that are difficult to detect, specialized techniques like multistage mass spectrometry (MS³) can be employed for "gas-phase purification" to detect trace levels of isomeric contamination that are invisible to other methods. nih.gov

Fundamental Principles of Bidentate N,N-Chelation with this compound

This compound functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings. This N,N-chelation results in the formation of a stable five-membered ring, a common feature for 2,2'-bipyridine and its derivatives. The planarity of the bipyridine system is crucial for effective coordination. In its uncoordinated state, the two pyridine rings are typically in a trans conformation. For chelation to occur, the molecule must adopt a cis conformation, which involves rotation around the C2-C2' bond. nih.govmdpi.com

The iodine atoms at the 5 and 5' positions are electron-withdrawing, which can influence the basicity of the nitrogen atoms and the π-acceptor properties of the ligand. This electronic modification can affect the strength of the metal-ligand bond and the photophysical and electrochemical properties of the resulting complexes. The bulky nature of the iodine atoms can also introduce steric effects that may influence the geometry of the coordination sphere.

The versatile nature of the this compound ligand allows for further functionalization through reactions such as Stille or Sonogashira cross-coupling at the iodo positions, enabling the synthesis of more complex and extended ligand systems. springernature.comnih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and crystallographic techniques to determine their structure and properties.

Ruthenium(II) complexes containing bipyridine ligands are extensively studied for their rich photophysical and electrochemical properties. ossila.commdpi.comacs.org The synthesis of a ruthenium(II) complex with this compound can be achieved by reacting the ligand with a ruthenium(II) precursor, such as [Ru(bpy)₂Cl₂]. The general structure of such a complex would be [Ru(bpy)₂(5,5'-diiodo-bpy)]²⁺.

The coordination of the this compound ligand to the ruthenium(II) center is through the two nitrogen atoms, forming a distorted octahedral geometry around the metal ion. mdpi.comresearchgate.net The presence of the electron-withdrawing iodo substituents is expected to influence the metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these types of complexes. ossila.com

Table 1: Representative Ruthenium(II) Complex Data

| Complex | Synthesis Method | Key Structural Features |

|---|

Iridium(III) complexes with bipyridine ligands are known for their strong spin-orbit coupling and are often highly phosphorescent. orgsyn.orgdur.ac.uk The synthesis of an iridium(III) complex with this compound can be carried out by reacting a suitable iridium(III) precursor, such as [IrCl₃(H₂O)₃], with the ligand. A common synthetic route involves the formation of a chloride-bridged dimer, [(5,5'-diiodo-bpy)₂Ir(μ-Cl)₂Ir(5,5'-diiodo-bpy)₂], which can then be reacted with other ligands to form heteroleptic complexes. orgsyn.org

The resulting complexes typically exhibit a distorted octahedral geometry. The electronic properties of the this compound ligand play a crucial role in tuning the emission color and quantum efficiency of these phosphorescent complexes. acs.org

Table 2: Representative Iridium(III) Complex Data

| Complex | Synthesis Method | Key Structural Features |

|---|

Platinum(II) complexes with bipyridine ligands often adopt a square planar geometry and are of interest for their potential applications in organic light-emitting diodes (OLEDs). researchgate.netanalis.com.myresearchgate.net The synthesis of a platinum(II) complex with this compound can be accomplished by reacting the ligand with a platinum(II) source like K₂[PtCl₄]. researchgate.netkoreascience.kr

The resulting complex, such as [Pt(5,5'-diiodo-bpy)Cl₂], would feature the platinum(II) ion in a square planar coordination environment with the two nitrogen atoms of the bipyridine ligand and two chloride ions occupying the coordination sites. The iodo groups on the bipyridine ligand can be used for post-synthetic modification to create more elaborate structures. acs.org

Table 3: Representative Platinum(II) Complex Data

| Complex | Synthesis Method | Key Structural Features |

|---|

Iron complexes with bipyridine ligands are known for their interesting magnetic properties and spin-crossover behavior. rsc.orgresearchgate.netresearchgate.net The synthesis of an iron(II) complex with this compound can be achieved by reacting an iron(II) salt, such as FeCl₂, with the ligand in a suitable solvent. researchgate.net The resulting complex, for instance, [Fe(5,5'-diiodo-bpy)₃]²⁺, would have an octahedral geometry.

Iron(III) can also form complexes with bipyridine ligands, often resulting in species like [Fe(bpy)Cl₄]⁻ with a bipyridinium counterion. researchgate.net The electronic influence of the iodo substituents on the this compound ligand can affect the ligand field strength and, consequently, the spin state of the iron center.

Table 4: Representative Iron(II/III) Complex Data

| Complex | Synthesis Method | Key Structural Features |

|---|---|---|

| [Fe(5,5'-diiodo-bpy)₃]²⁺ | Reaction of an Fe(II) salt with this compound | Octahedral geometry, N,N-chelation |

Copper(II) complexes with bipyridine ligands exhibit a variety of coordination geometries, including square planar, square pyramidal, and distorted octahedral, depending on the other ligands present in the coordination sphere. nih.govrsc.org A copper(II) complex with this compound can be synthesized by reacting a copper(II) salt, such as CuCl₂, with the ligand.

The resulting complex, for example, [Cu(5,5'-diiodo-bpy)Cl₂], would likely have a distorted square planar or tetrahedral geometry. In some cases, dimeric or polymeric structures can be formed, with bridging ligands connecting the copper centers. rsc.org The coordination environment around the copper(II) ion is often flexible and can be influenced by the steric and electronic properties of the ligands.

Table 5: Representative Copper(II) Complex Data

| Complex | Synthesis Method | Key Structural Features |

|---|

Complexes with Nickel(II)

The coordination of substituted bipyridine ligands, including halogenated variants, to nickel centers has been a subject of significant research, particularly concerning the catalytic and photochemical properties of the resulting complexes. While specific studies focusing exclusively on this compound with Nickel(II) are not extensively detailed in the provided literature, the behavior can be inferred from studies on analogous Ni-bipyridine systems.

Research into the photogeneration of Ni(I)-bipyridine halide complexes from Ni(II) precursors reveals that the electronic properties of the bipyridine ligand are crucial in determining the subsequent reactivity. nih.gov The substituents on the bipyridine ring modulate the effective nuclear charge (Zeff) of the nickel center. Electron-withdrawing groups, such as iodo-substituents, are expected to increase the Zeff of the Ni(I) center, influencing the energy levels of the 3d orbitals. This tuning of the electronic structure has a direct impact on the complex's ability to participate in processes like oxidative addition, particularly with challenging C-Cl bonds. nih.gov The mechanism for activating C(sp²)-Br/I bonds has been shown to differ from that of C(sp²)-Cl bonds, with the former proceeding through a different pathway. nih.gov

Furthermore, bipyridine-based linkers derived from 5,5'-dihalo-2,2'-bipyridine are utilized in the construction of metal-organic frameworks (MOFs). diva-portal.org In these structures, the bipyridine unit serves to coordinate with metal clusters, and the framework can then be used to immobilize catalytically active species, such as Nickel(II) ions. diva-portal.org The electrochemical properties of these Ni(II)-containing MOFs are then studied to characterize the active nickel species within the framework. diva-portal.org

Table 1: Influence of Bipyridine Ligand Substituents on Nickel Complex Properties

| Substituent Type | Effect on Ni(I) Center | Impact on Reactivity | Reference |

|---|---|---|---|

| Electron-Donating | Decreases effective nuclear charge (Zeff), destabilizes 3d orbital manifold. | Enhances two-electron donor capability, activating strong C(sp²)–Cl bonds. | nih.gov |

| Electron-Withdrawing (e.g., Iodo) | Increases effective nuclear charge (Zeff), stabilizes 3d orbitals. | Modulates reactivity pathways; contrasts with mechanisms for weaker C-Br/I bonds. | nih.gov |

Complexes with Silver(I)

The coordination chemistry of 5,5'-disubstituted-2,2'-bipyridines with silver(I) is characterized by structural diversity that is highly dependent on the nature of the counter-anion. Using 5,5'-dicyano-2,2'-bipyridine as a close analogue, it is evident that the ligand can adopt multiple coordination modes. rsc.org

When paired with weakly coordinating anions such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), the ligand typically functions in a bidentate fashion, chelating to the silver(I) center through its two nitrogen atoms to form discrete, monomeric bis-chelate complexes. rsc.org However, when more strongly coordinating anions like nitrate (B79036) (NO₃⁻) are present, the ligand can become tridentate, utilizing its nitrogen atoms and one of the substituent groups to bridge to an adjacent silver center, resulting in the formation of a one-dimensional coordination polymer. rsc.org In some cases, depending on crystallization conditions, the ligand can even act as a tetradentate linker, using all four potential donor atoms (two nitrogens and two substituents) to create two-dimensional polymeric networks. rsc.org This demonstrates the ambidentate nature of such substituted bipyridine ligands in Ag(I) coordination chemistry. rsc.org

Table 2: Anion-Dependent Coordination Modes of 5,5'-Disubstituted-Bipyridine with Silver(I)

| Anion | Ligand Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|

| PF₆⁻, BF₄⁻ (Weakly Coordinating) | Bidentate (N,N'-chelate) | Monomeric bis-chelate complex | rsc.org |

| NO₃⁻, CF₃SO₃⁻ (Coordinating) | Tridentate (N,N'-chelate and bridging substituent) | 1D Coordination Polymer | rsc.org |

| PF₆⁻ (varied solvent) | Tetradentate (N,N'-chelate and bridging substituents) | 2D Coordination Polymer | rsc.org |

Other Transition Metal Coordination

The this compound ligand and its halogenated analogues are versatile building blocks in coordination chemistry, forming stable complexes with a wide array of transition metals. The dihalo-substituted bipyridine framework is particularly useful for subsequent functionalization, making it a key precursor in materials science. ossila.com

Ruthenium(II) and Osmium(II): The 5,5'-dibromo-2,2'-bipyridine is a common starting material for synthesizing Ru(II) and Os(II) complexes used as photosensitizers and in electrochemiluminescent applications. ossila.comoup.com These complexes are known for their intense metal-to-ligand charge transfer (MLCT) transitions. ossila.com

Platinum(IV): Studies on trimethylplatinum(IV) with various bipyridine derivatives show the formation of stable, mononuclear fac-octahedral complexes where the bipyridine acts as a bidentate ligand. uni-giessen.deresearchgate.net The resulting chelate complexes are significantly more stable than complexes with an equivalent number of monodentate pyridine ligands. researchgate.netmdpi.com

Gold(I): Bipyridyl-ligated gold(I) centers have been studied for their reactivity in oxidative addition reactions. nih.gov The electronic nature of the bipyridine ligand plays a key role, with electron-poor ligands facilitating the reaction. nih.gov

Cobalt(II): Mixed-ligand Co(II) complexes incorporating substituted bipyridines have been synthesized and investigated for their biological activities and electrochemical properties. acs.org

Palladium(II) and Copper(I): Ferrocene-appended bipyridine ligands, synthesized via cross-coupling from halogenated precursors, readily form complexes with Pd(II) and Cu(I). rsc.org

Table 3: Coordination of Halogenated 2,2'-Bipyridines with Various Transition Metals

| Metal Ion | Typical Complex Type | Key Finding | Reference |

|---|---|---|---|

| Ruthenium(II) / Osmium(II) | Homoleptic or heteroleptic octahedral | Used as photosensitizers; exhibit strong MLCT bands and are electrochemically active. | ossila.comoup.com |

| Platinum(IV) | Mononuclear octahedral | Bipyridine chelation confers high stability; Pt-N bonds are shorter than in pyridine analogues. | uni-giessen.deresearchgate.net |

| Gold(I) | Linear or T-shaped | Electron-poor bipyridine ligands facilitate oxidative addition at the Au(I) center. | nih.gov |

| Palladium(II) | Square planar | Forms stable complexes; coordination shifts the redox potential of other attached moieties. | rsc.org |

| Copper(I) | Tetrahedral | Forms stable complexes that exhibit a reversible Cu(II)/Cu(I) redox couple. | rsc.org |

Influence of Iodo-Substituents on Metal-Ligand Bonding and Complex Stability

The primary effect of electron-withdrawing substituents is the reduction of electron density on the bipyridine ring system. This, in turn, decreases the ligand's basicity and reduces the electron density it can donate to a coordinated metal center. Consequently, complexes formed with electron-poor bipyridyl ligands, such as this compound, can exhibit lower thermodynamic stability compared to their counterparts with electron-donating substituents. nih.gov

Despite reducing the ligand's sigma-donating strength, the electron-withdrawing nature of the iodo groups enhances the π-acceptor (or π-acid) character of the ligand. uni-giessen.deresearchgate.net This allows for more effective back-bonding from the metal's d-orbitals into the π* orbitals of the bipyridine ligand. This enhanced back-donation is reflected in structural parameters; for instance, Pt-N bond distances in bipyridine complexes are generally shorter than in corresponding pyridine complexes, a feature attributed to the superior π-acceptor quality of the bipyridine framework. uni-giessen.deresearchgate.net

This modulation of the metal-ligand interaction directly impacts the reactivity of the complex. For example, in gold(I) systems, electron-poor bipyridyl ligands have been shown to facilitate oxidative addition. nih.gov Similarly, for Ni(I) complexes, the electronic nature of the ligand substituent is a key determinant of reactivity, controlling whether processes like oxidative addition or dimerization occur by altering the energies of the metal's frontier orbitals. nih.gov

Table 4: Effects of Iodo-Substituents on Bipyridine Ligand Properties

| Property | Influence of Iodo-Substituent | Consequence for Metal Complex | Reference |

|---|---|---|---|

| Sigma-Donating Ability | Decreased | Reduces electron density at the metal center; can lead to lower complex stability. | nih.gov |

| π-Acceptor Character | Increased | Enhances metal-to-ligand back-bonding. | uni-giessen.deresearchgate.net |

| Reactivity | Modulated | Influences kinetic barriers for reactions such as oxidative addition. | nih.govnih.gov |

Electrochemical Behavior of this compound Metal Complexes

Metal complexes of 2,2'-bipyridine and its derivatives are well-known for their rich electrochemical properties, often exhibiting multiple, reversible redox events that can be studied by techniques like cyclic voltammetry. wikipedia.orgnih.gov The electrochemical behavior of complexes featuring the this compound ligand is governed by both metal-centered and ligand-centered redox processes.

Metal-Centered Redox Events: Many transition metal complexes of substituted bipyridines display reversible oxidations or reductions associated with the metal ion. For instance, copper complexes of ferrocene-appended bipyridines show a reversible Cu(II)/Cu(I) redox couple. rsc.org Similarly, ruthenium complexes are characterized by a Ru(III)/Ru(II) couple. researchgate.net The potential at which these metal-centered events occur is sensitive to the electronic environment provided by the ligands. Upon coordination, the redox potential of the metal ion is shifted compared to the free ion, reflecting the nature of the metal-ligand bond.

Ligand-Centered Redox Events: The 2,2'-bipyridine ligand itself is redox-active. Due to its extended π-system, it can accept electrons into its low-lying π* orbitals. This leads to distinct, often reversible, reduction waves. The neutral ligand (bpy⁰) can be reduced stepwise to a radical anion (bpy•⁻) and subsequently to a diamagnetic dianion (bpy²⁻). nih.gov The presence of electron-withdrawing iodo-substituents on the bipyridine ring makes the ligand easier to reduce (i.e., the reduction occurs at a less negative potential) compared to the unsubstituted ligand.

Influence of Coordination on Redox Potentials: Coordination to a metal center significantly perturbs the electronic structure of the bipyridine ligand, which is reflected in its electrochemical behavior. The reduction potentials of the ligand are shifted upon complexation. Conversely, the coordination of the bipyridine ligand also influences the redox potential of other components in the complex. In studies of 5-ferrocenyl-2,2'-bipyridine complexes, the potential of the ferrocenyl group's one-electron oxidation was anodically shifted (made more positive) upon coordination to Pd(II) or Cu(I), indicating that the M(bipy) unit acts as an electron-withdrawing group. rsc.org

Table 5: Representative Redox Processes in Substituted Bipyridine Complexes

| Complex Type | Redox Couple | Nature of Process | Reference |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ type | Ru(III)/Ru(II) | Reversible, metal-centered oxidation. | researchgate.net |

| [Cu(Fc-bipy)₂]⁺ | Cu(II)/Cu(I) | Reversible, metal-centered oxidation. | rsc.org |

| [Cu(Fc-bipy)₂]⁺ | Fc⁺/Fc | Reversible, ligand-centered oxidation (on ferrocene (B1249389) moiety). Potential shifted by coordination. | rsc.org |

| [Zn(L)(bpy)] | bpy⁰/bpy•⁻ | Reversible, ligand-centered reduction to form a radical anion. | nih.gov |

| [Zn(L)(bpy)]⁻ | bpy•⁻/bpy²⁻ | Reversible, ligand-centered reduction to form a dianion. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 5,5'-Diiodo-2,2'-bipyridine, both ¹H and ¹³C NMR are instrumental in confirming its molecular structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct set of signals corresponding to the aromatic protons. Due to the symmetrical nature of the molecule, three unique proton environments are expected. The protons at the 6 and 6' positions (adjacent to the nitrogen atoms) are expected to appear at the lowest field due to the deshielding effect of the electronegative nitrogen. The protons at the 3 and 3' positions would likely be coupled to the protons at the 4 and 4' positions, resulting in doublet signals. The introduction of the iodine atoms at the 5 and 5' positions significantly influences the chemical shifts of the neighboring protons, typically causing a downfield shift compared to unsubstituted 2,2'-bipyridine (B1663995).

In the ¹³C NMR spectrum, five distinct signals are expected for the carbon atoms of this compound, reflecting the molecular symmetry. The carbon atoms directly bonded to the iodine atoms (C5 and C5') are expected to show a characteristic upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom induces a shielding effect. The other carbon signals (C2/C2', C3/C3', C4/C4', and C6/C6') will have chemical shifts influenced by their proximity to the nitrogen atoms and the iodo-substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-3' | ~ 7.9 - 8.1 | Doublet |

| ¹H | H-4, H-4' | ~ 8.2 - 8.4 | Doublet |

| ¹H | H-6, H-6' | ~ 8.6 - 8.8 | Doublet |

| ¹³C | C-5, C-5' | ~ 90 - 100 | Singlet |

| ¹³C | C-3, C-3' | ~ 125 - 130 | Singlet |

| ¹³C | C-4, C-4' | ~ 140 - 145 | Singlet |

| ¹³C | C-6, C-6' | ~ 150 - 155 | Singlet |

| ¹³C | C-2, C-2' | ~ 158 - 162 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. For this compound (C₁₀H₆I₂N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The expected monoisotopic mass of this compound is approximately 407.86 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at this m/z value. A characteristic isotopic pattern would also be evident due to the presence of two iodine atoms, which have a single stable isotope (¹²⁷I).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for bipyridine derivatives involve the cleavage of the bond between the two pyridine (B92270) rings and the loss of substituents. For this compound, the loss of one or both iodine atoms would be expected, leading to fragment ions at [M-I]⁺ and [M-2I]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds within the bipyridine core.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The presence of the iodine substituents will influence the vibrational modes of the bipyridine skeleton. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, which may not be observable with standard mid-IR spectrometers.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 900 |

| C-I Stretch | < 600 |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to exhibit intense absorption bands in the ultraviolet region.

These absorptions are typically attributed to π→π* transitions within the bipyridine aromatic system. The introduction of the heavy iodine atoms can influence the electronic structure and may lead to a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent 2,2'-bipyridine. The heavy atom effect of iodine is also known to enhance intersystem crossing from the singlet excited state to the triplet excited state, which could influence its luminescent properties.

While many bipyridine derivatives are not strongly emissive in solution at room temperature, this compound might exhibit phosphorescence, particularly at low temperatures, due to the enhanced spin-orbit coupling induced by the iodine atoms. The emission spectrum would provide information about the energy of the excited state.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the planarity or any distortion of the bipyridine core.

Table 3: Comparison of Expected and Known Bond Parameters for 5,5'-Dihalo-2,2'-bipyridines

| Parameter | This compound (Expected) | 5,5'-Dibromo-2,2'-bipyridine (B102527) (Experimental) |

|---|---|---|

| C-C (inter-ring) bond length | ~ 1.48 - 1.50 Å | ~ 1.49 Å |

| C-I bond length | ~ 2.05 - 2.10 Å | N/A |

| C-Br bond length | N/A | ~ 1.89 Å |

| Inter-ring torsion angle | ~ 180° (trans-planar) | ~ 180° (trans-planar) |

Other Advanced Spectroscopic Techniques

Beyond the core techniques, other advanced spectroscopic methods can provide further characterization of this compound.

Raman Spectroscopy: This technique, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide information about the vibrational modes of the bipyridine skeleton. The C-I stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Electrochemical Characterization: Techniques such as cyclic voltammetry can be used to study the redox properties of this compound. The reduction and oxidation potentials of the molecule can be determined, providing insights into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing iodine atoms is expected to make the reduction of the bipyridine core more facile compared to the unsubstituted ligand.

Applications of 5,5 Diiodo 2,2 Bipyridine in Functional Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Systems

The 2,2'-bipyridine (B1663995) ligand and its derivatives are fundamental components in the architecture of organic light-emitting diodes (OLEDs), particularly in the design of phosphorescent emitters and charge-transporting host materials. nih.govpku.edu.cn The strategic placement of substituents on the bipyridine core allows for precise tuning of the electronic and photophysical properties of the resulting materials.

Design of Bipyridine-Based Emitters and Hosts

In the realm of OLEDs, 5,5'-Diiodo-2,2'-bipyridine is primarily utilized as a versatile intermediate for synthesizing more complex ligands. The iodine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of various functional groups. This "ligand engineering" is crucial for developing both the emissive dopants and the host materials in which they are dispersed.

For phosphorescent emitters, which are often based on heavy metal complexes of iridium(III) or platinum(II), the bipyridine ligand's electronic properties directly influence the emission color and efficiency. By replacing the iodine atoms of this compound with electron-donating or electron-withdrawing groups, researchers can systematically modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting complex. nih.gov This tuning capability is essential for achieving emissions across the visible spectrum, from blue to red.

Bipyridine units are also incorporated into host materials, which form the matrix for the emissive guest molecules in an OLED's light-emitting layer. osti.govnih.govst-andrews.ac.uk An ideal host material should have a high triplet energy to prevent energy loss from the phosphorescent emitter, as well as balanced charge-transport properties to ensure efficient recombination of electrons and holes within the emissive layer. uni-bayreuth.de The derivatization of this compound allows for the synthesis of bipolar host molecules that contain both electron-donating and electron-accepting moieties, facilitating balanced charge transport. osti.gov

| Property | Influence of 5,5'-Substitution on Bipyridine Ligands |

| Emission Color | Electron-withdrawing groups can lead to a blue-shift (shorter wavelength), while electron-donating groups can cause a red-shift (longer wavelength). |

| Quantum Efficiency | Steric hindrance introduced by bulky substituents can reduce intermolecular quenching, leading to higher photoluminescence quantum yields (PLQY). |

| Triplet Energy (in Hosts) | Extending π-conjugation tends to lower the triplet energy. Careful design is needed to maintain a high triplet level for blue phosphorescent OLEDs. nih.gov |

| Charge Transport | Incorporating carbazole (B46965) (hole-transporting) or triazine/pyridine (B92270) (electron-transporting) moieties allows for the creation of bipolar host materials with balanced charge mobility. osti.govnih.gov |

Metal-Ligand Charge Transfer (MLCT) Phenomena in OLEDs

The emission from many phosphorescent OLED emitters, particularly ruthenium(II) and iridium(III) bipyridine complexes, originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. nih.govmdpi.com In this process, photoexcitation promotes an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of this transition, and thus the color of the emitted light, is highly sensitive to the nature of the ligands.

Substituting the bipyridine ligand at the 5 and 5' positions significantly impacts the energy of the π* orbitals. Electron-withdrawing substituents stabilize these orbitals, lowering their energy and resulting in a red-shift of the emission. Conversely, electron-donating groups raise the energy of the π* orbitals, leading to a blue-shift. The presence of heavy atoms like iodine can also influence the photophysical properties through the heavy-atom effect, which can enhance spin-orbit coupling and facilitate the intersystem crossing necessary for phosphorescence. While this compound itself is not typically the final ligand in the emitter, its role as a precursor is critical for installing the functional groups that precisely tune the MLCT energy. mdpi.com

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPV)

In the field of solar energy conversion, this compound serves as a foundational scaffold for building key components of both dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPV). Its utility lies in its ability to be functionalized to create photosensitizers, electron acceptors, and hole transport materials with optimized properties.

Ligand Engineering for Photosensitizer Performance

In DSSCs, a photosensitizer (dye) absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.net Ruthenium(II) polypyridyl complexes are among the most efficient and stable photosensitizers, and their performance is heavily dependent on the design of their ligands. nih.gov

This compound is an ideal starting material for engineering these ligands. nih.gov Through cross-coupling reactions, π-conjugated systems can be attached to the bipyridine core. This extension of conjugation serves two main purposes:

Broadening the Absorption Spectrum : Increasing the size of the π-system shifts the dye's absorption to longer wavelengths (red-shift), allowing it to harvest a larger portion of the solar spectrum.

Increasing the Molar Extinction Coefficient : A larger conjugated system generally leads to a higher probability of light absorption.

| Ligand Modification (from this compound) | Effect on DSSC Performance |

| Extension of π-Conjugation | Red-shifts absorption spectrum, increasing light-harvesting efficiency and short-circuit current (Jsc). |

| Introduction of Donor Groups | Enhances light absorption and can improve dye regeneration kinetics. |

| Introduction of Acceptor/Anchoring Groups | Ensures strong binding to the TiO₂ surface for efficient electron injection and can influence the open-circuit voltage (Voc). |

Integration into Electron Acceptor and Hole Transport Layers

In organic photovoltaics (OPVs), distinct electron acceptor and hole transport layers (HTL) are required to separate and transport the charge carriers generated in the active layer. Bipyridine derivatives, synthesized from precursors like this compound, have been incorporated into both types of materials.

As components of electron acceptors , the electron-deficient nature of the bipyridine unit is advantageous. By coupling the diiodo-bipyridine with other electron-accepting moieties, novel non-fullerene acceptors can be designed. nih.govkoreascience.kr The energy levels of these materials can be tuned to ensure efficient electron transfer from the donor material in the bulk heterojunction.

For hole transport layers , bipyridine units can be incorporated into larger molecular or polymeric structures that possess suitable HOMO levels for hole extraction from the active layer. nanoge.org The rigid structure of the bipyridine core can contribute to good film-forming properties and high charge mobility. nanoge.org The synthetic versatility of this compound allows it to be a key component in building complex donor-acceptor molecules where the bipyridine part facilitates charge transport or improves morphological stability.

Porous Organic Materials (POMs) and Covalent Organic Frameworks (COFs)

Porous organic polymers (POPs) and their crystalline subclass, covalent organic frameworks (COFs), are materials characterized by high surface areas, tunable porosities, and exceptional stability. rsc.org These properties make them suitable for applications in gas storage, separation, and catalysis. The incorporation of functional units like 2,2'-bipyridine into the framework structure is of particular interest, as the nitrogen atoms can act as coordination sites for metal ions, creating active catalytic centers. digitellinc.comrsc.org

This compound is a valuable precursor for the monomers used in the synthesis of these materials. While the diiodo- compound itself can be used in polymerization reactions like Yamamoto or Sonogashira coupling, it is more commonly converted into other bifunctional monomers. For example, it can be readily converted to 5,5'-diamino-2,2'-bipyridine. This diamine derivative can then be reacted with trialdehydes to form highly stable, porous imine-linked COFs. researchgate.net

The resulting bipyridine-containing COFs possess a regular array of metal-chelating sites throughout their porous structure. These sites can be post-synthetically metalated with various metal ions (e.g., Rhenium, Cobalt, Copper) to generate single-site heterogeneous catalysts. researchgate.net For instance, a COF bearing Rhenium(I) tricarbonyl moieties attached to the bipyridine sites has been shown to be an active electrocatalyst for the reduction of CO₂ to CO. researchgate.net The porous and robust nature of the COF support prevents the aggregation of the catalytic sites and allows for efficient diffusion of substrates and products.

This compound as a Modular Building Block for Crystalline Frameworks

This compound serves as a highly effective modular building block in the construction of crystalline frameworks, such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The bipyridine core acts as a classic bidentate chelating ligand, readily coordinating with various metal ions, while the iodo-substituents provide sites for secondary interactions or further functionalization.

Furthermore, the iodo groups can be leveraged for post-synthetic modification of the crystalline frameworks. Through reactions such as Stille or Suzuki cross-coupling, the iodine atoms can be replaced with other functional groups, allowing for the fine-tuning of the framework's properties after its initial synthesis. This modularity is a key advantage in the rational design of materials with tailored functionalities.

Rational Design of Pore Environments and Surface Areas

The design of crystalline frameworks with specific pore environments and surface areas is critical for their application in areas like gas storage and catalysis. The use of this compound as a building block allows for a high degree of control over these parameters.

The size and shape of the pores within a MOF are determined by the length and geometry of the organic linkers and the coordination geometry of the metal ions. The linear and rigid nature of the 5,5'-disubstituted 2,2'-bipyridine unit helps in the formation of well-defined and predictable porous structures. By carefully selecting the metal center and the reaction conditions, it is possible to direct the assembly of frameworks with desired pore dimensions.

The surface area of these materials can be influenced by the choice of building blocks and the resulting framework topology. The introduction of bulky iodo groups can affect the packing of the framework, potentially leading to the creation of larger voids and consequently higher surface areas. The ability to post-synthetically modify the iodo groups provides a powerful tool to alter the chemical environment within the pores, for instance, by introducing groups that can enhance substrate binding or catalytic activity.

Applications in Gas Adsorption, Separation, and Chemical Sensing

The porous nature of crystalline frameworks constructed from this compound makes them promising candidates for applications in gas adsorption and separation. rsc.org The specific interactions between the framework and gas molecules are key to their performance. The presence of iodine atoms can enhance the affinity of the framework for certain gases through halogen bonding interactions. For example, the interaction with molecules like carbon dioxide, which possesses a significant quadrupole moment, can be strengthened. semanticscholar.org

The tunability of the pore size and surface chemistry allows for the design of materials with high selectivity for specific gases. By creating pores of a particular dimension, it is possible to physically exclude larger gas molecules while allowing smaller ones to pass, a principle used in molecular sieving. Furthermore, the chemical functionalization of the pores can enhance the selective binding of certain gases.

In the realm of chemical sensing, frameworks incorporating this compound can be designed to exhibit a detectable response upon interaction with a target analyte. colostate.edunih.gov This response could be a change in luminescence, conductivity, or color. The bipyridine unit itself can be part of a chromophoric system, and its electronic properties, modulated by the iodo-substituents and coordination to a metal center, can be sensitive to the presence of specific chemical species in the environment. nih.gov

Molecular Electronics and Quantum Interference Phenomena

The field of molecular electronics aims to use individual molecules or small ensembles of molecules as active components in electronic circuits. cea.fr this compound and its metal complexes are of interest in this field due to their defined structures and tunable electronic properties, which are essential for investigating fundamental phenomena like quantum interference. rug.nlresearchgate.net

Investigating Connectivity-Dependent Conductance in Metal Complexes

The way a molecule is connected to the electrodes in a molecular junction has a profound impact on its conductance. arxiv.orgcore.ac.ukaps.org Studies on various 2,2'-bipyridine based metal complexes have shown that the conductance is highly sensitive to the points of electrical contact. While direct experimental data on this compound is limited, the principles derived from related systems are applicable.

In a typical single-molecule junction setup, the molecule is anchored to two metal electrodes. The conductance is measured as a voltage is applied across the junction. For a molecule like this compound, the charge transport can occur through the π-system of the bipyridine rings. The position of the iodo-substituents can influence the electronic coupling with the electrodes and the energy alignment of the molecular orbitals relative to the Fermi level of the electrodes.

Quantum interference is a key phenomenon that can dramatically alter the conductance of a molecule. udel.edu Destructive quantum interference occurs when electron waves traveling through different pathways within the molecule interfere destructively, leading to a significant reduction in conductance. The substitution pattern on the bipyridine ring can determine whether constructive or destructive interference occurs. For a 5,5'-substituted bipyridine, the charge transport pathway is along the main axis of the molecule, which is generally expected to lead to constructive interference and higher conductance compared to, for example, a 4,4'-substituted isomer where destructive interference might be more prominent. The heavy iodine atoms can also influence the spin-orbit coupling, which could introduce additional complexities to the electron transport process.

Role of Frontier Molecular Orbitals in Electron Transport

Electron transport through a single molecule is largely governed by the energy and spatial distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.orgresearchgate.netresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that determines the conductance of the molecule.

In the case of this compound and its metal complexes, the HOMO and LUMO are typically delocalized over the bipyridine π-system. The energy of these orbitals can be tuned by the substituents. The electron-withdrawing nature of the iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2,2'-bipyridine. This can affect the alignment of the molecular orbitals with the electrode Fermi level, which in turn influences the conductance.

When a metal ion is coordinated to the bipyridine, new metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) states can be introduced, which can also participate in the electron transport. The nature of the metal and its oxidation state will significantly impact the energies of the frontier orbitals of the complex. The table below shows a conceptual comparison of the expected effects of iodo-substitution on the frontier orbital energies of a generic bipyridine ligand.

| Compound | HOMO Energy (Conceptual) | LUMO Energy (Conceptual) | HOMO-LUMO Gap (Conceptual) |

| 2,2'-Bipyridine | Higher | Higher | Larger |

| This compound | Lower | Lower | Slightly Smaller |

This table presents a conceptual trend. Actual values would require specific quantum chemical calculations.

N-type Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are key components in flexible and low-cost electronics. While many organic semiconductors are p-type (hole-transporting), there is a significant need for stable and efficient n-type (electron-transporting) materials for the fabrication of complementary circuits. The electronic properties of this compound suggest its potential as a building block for n-type organic semiconductors.

The electron-deficient nature of the bipyridine ring system, enhanced by the electron-withdrawing iodo-substituents, facilitates the injection and transport of electrons. For a material to function as an n-type semiconductor in an OTFT, it should have a low-lying LUMO to enable efficient electron injection from the source electrode and good intermolecular orbital overlap to facilitate electron transport through the thin film.

While specific studies on this compound in OTFTs are not widely reported, related bipyridine-containing molecules and polymers have shown promising n-type characteristics. The planar structure of the bipyridine core can promote π-π stacking in the solid state, which is crucial for efficient charge transport. The iodo-substituents could also influence the molecular packing in the thin film through halogen bonding, potentially leading to favorable morphologies for electron transport. Further research into the synthesis and characterization of thin films of this compound and its derivatives is needed to fully assess its potential in n-type OTFTs.

Despite a comprehensive search for scientific literature, there is currently insufficient information available to construct an article on the chemical compound “this compound” that strictly adheres to the requested outline. The specified topics—the use of this particular compound in the "Synthesis of N-Oxide Functionalized Electron-Deficient Polymers" and in "Strategies for Enhancing Charge Transport Performance in Semiconducting Materials"—are not substantially addressed in the available research.

The majority of published studies in these areas focus on the bromo-analogue, 5,5'-Dibromo-2,2'-bipyridine (B102527), as a precursor for functional polymers. While it is chemically plausible that this compound could be utilized in similar synthetic pathways, such as Stille or Suzuki couplings, due to the reactivity of the carbon-iodine bond, there is a lack of specific research data and detailed findings to support a thorough and scientifically accurate discussion on its role in these applications.

Therefore, to maintain scientific integrity and adhere to the strict content inclusions, the article cannot be generated as requested at this time.

Supramolecular Chemistry and Self Assembly Processes

Metal-Directed Assembly of Complex Molecular Architectures

Metal-directed assembly is a powerful strategy that utilizes the defined coordination geometry of metal ions to organize ligands into predictable, higher-order structures. The bipyridine unit of 5,5'-Diiodo-2,2'-bipyridine serves as an excellent chelating ligand for a variety of metal ions, forming the basis for constructing sophisticated molecular topologies.

Construction of Catenanes, Knots, and Rotaxanes

Mechanically interlocked molecules (MIMs) such as catenanes, rotaxanes, and molecular knots represent significant achievements in chemical synthesis. The 5,5'-disubstituted-2,2'-bipyridine motif is a versatile and crucial building block for creating these complex molecular topologies. nih.gov While the 5,5'-dibromo analogue is frequently cited in the synthesis of catenanes and knots, this compound functions as a highly effective, albeit less common, alternative. nih.gov

The general strategy involves using a metal ion, often from the copper(I) or ruthenium(II) families, to template the assembly of two or more bipyridine-containing ligands. Once the precursor components are held in the correct spatial orientation around the metal center, their ends are covalently linked in a "capping" reaction to form the mechanically interlocked structure. The halogen atoms on the bipyridine are not directly involved in the initial metal coordination but are critical for this subsequent covalent bond formation.

The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond, making it particularly suitable for palladium- or copper-catalyzed cross-coupling reactions (e.g., Sonogashira, Stille, or Suzuki couplings) that are typically used in the final capping step. This enhanced reactivity can lead to milder reaction conditions and potentially higher yields in the synthesis of these intricate structures.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond Type | Bond Length (Å) | Bond Enthalpy (kJ/mol) | Reactivity Trend in Coupling Reactions |

| C-F | 1.35 | 485 | Lowest |

| C-Cl | 1.77 | 328 | Low |

| C-Br | 1.94 | 276 | Medium |

| C-I | 2.14 | 240 | Highest |

| Data derived from general chemical principles of haloarenes. ncert.nic.inunacademy.com |

Design of Molecular Tectons and Receptors

In supramolecular chemistry, a "tecton" is a molecular building block designed with specific recognition sites to direct its assembly into a larger, ordered architecture. This compound is an exemplary molecular tecton due to its dual functionality. The two nitrogen atoms of the bipyridine core act as Lewis basic sites, capable of coordinating to metals or acting as hydrogen/halogen bond acceptors. Simultaneously, the two iodine atoms at the periphery function as potent halogen bond donors.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). The iodine atoms in this compound, being large and polarizable, are particularly effective halogen bond donors. This allows for the programmed self-assembly of this tecton with complementary halogen bond acceptors to form predictable supramolecular chains, grids, or more complex receptor cavities. This directed interaction is fundamental in the field of crystal engineering for designing materials with specific structures and properties.

Non-Covalent Interactions in Supramolecular Systems

The stability and structure of supramolecular assemblies are governed by a subtle interplay of various non-covalent interactions. libretexts.org In systems based on this compound, π-stacking and hydrogen bonding are key interactions that, along with metal coordination and halogen bonding, dictate the final architecture.

π-Stacking Interactions in Bipyridine-Based Assemblies

The typical arrangement involves a parallel-displaced or offset stacking of the rings rather than a direct face-to-face sandwich, which minimizes repulsive forces. rsc.org The presence of large, polarizable iodine atoms on the bipyridine ring can further enhance these interactions through increased dispersion forces, contributing to the stability of the assembled structure. Studies on substituted aromatic rings indicate that electron-withdrawing groups can influence the electronic nature of the π-system, which in turn affects the strength and geometry of the stacking. nih.gov

Hydrogen Bonding in Self-Organized Structures

While this compound itself is not a primary hydrogen bond donor, hydrogen bonding is a critical directional force in many of its supramolecular systems. ethernet.edu.etrsc.org The pyridine (B92270) nitrogen atoms can act as hydrogen bond acceptors, interacting with donor groups like -OH or -NH from co-crystallized solvent molecules or other components in the assembly. nih.govtue.nl

Furthermore, this compound is often a precursor that can be functionalized via its iodo groups. If these are replaced with moieties capable of hydrogen bonding (e.g., amides, carboxylic acids), these new groups will then dictate the assembly through strong, directional hydrogen bonds. rsc.org Even in the absence of strong donors, weaker C-H···N or C-H···O hydrogen bonds can contribute to the stability and specificity of the resulting supramolecular network. rsc.org

Dynamic Covalent Chemistry (DCC) for Adaptive Materials

Dynamic Covalent Chemistry (DCC) is a field that utilizes reversible covalent bond reactions to create chemical systems that can adapt their structure and properties in response to external stimuli. rsc.org This area bridges the gap between irreversible covalent synthesis and non-covalent supramolecular chemistry. rsc.org

The carbon-iodine bond of this compound is primarily exploited for forming robust, irreversible C-C or C-heteroatom bonds through reactions like Stille, Suzuki, or Sonogashira coupling. nih.govossila.comacs.org These reactions are generally not considered dynamic. However, the concept of DCC can be integrated with this compound-containing systems in a few ways:

Reversible Metal-Ligand Coordination : The most straightforward approach is to utilize the reversible coordination of the bipyridine nitrogen atoms to metal ions. This is a form of dynamic chemistry where the assembly and disassembly of a metallo-supramolecular structure can be controlled by changing conditions such as temperature, solvent, or the presence of competing ligands.

Incorporation into Dynamic Polymers : The diiodo-bipyridine unit can be used as a rigid, non-dynamic linker within a larger polymer network that contains other, truly dynamic covalent bonds (e.g., imines, disulfides, or boronic esters). youtube.com In this role, it provides structural integrity or specific functionality (like metal sensing) to an otherwise adaptive material.

While direct iodination reactions of arenes can be reversible, this process typically requires harsh conditions (e.g., the presence of an oxidizing agent to remove the HI byproduct) and is not generally employed for creating dynamic materials at equilibrium. ncert.nic.inbyjus.comyoutube.com Therefore, the primary contribution of this compound to adaptive materials is typically as a stable structural or functional unit within a larger system that relies on other dynamic interactions.

Catalytic Applications of 5,5 Diiodo 2,2 Bipyridine Derived Systems

Role as Ligands in Transition Metal Catalysis

The 5,5'-disubstituted-2,2'-bipyridine framework, to which 5,5'-Diiodo-2,2'-bipyridine belongs, is recognized for its excellent coordination properties. nih.gov These ligands form stable complexes with a wide array of transition metals, including palladium, ruthenium, and nickel. The substituents at the 5,5' positions can significantly influence the electronic environment of the metal center, thereby tuning the reactivity and selectivity of the catalyst. uni-muenchen.deresearchgate.net

In the field of palladium catalysis, bipyridine-type ligands are crucial for stabilizing the metal center and facilitating key steps in the catalytic cycle. While direct catalytic use of the this compound ligand is not extensively documented, its close analogue, 5,5'-dibromo-2,2'-bipyridine (B102527), serves as an important intermediate for creating more complex ligands used in metal-catalyzed reactions like the Stille coupling. nih.govresearchgate.net

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, is a powerful tool for carbon-carbon bond formation. mdpi.comwikipedia.org In this context, the this compound can be functionalized via Stille couplings at the iodine positions to synthesize more elaborate bipyridine ligands. These resulting ligands, when complexed with palladium, can then catalyze other transformations. The fundamental role of the bipyridine core is to coordinate to the palladium catalyst, influencing its stability and reactivity throughout the catalytic cycle which consists of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Representative Palladium-Catalyzed Stille Coupling

| Reactant A | Reactant B | Catalyst System | Product | Notes |

|---|

The versatility of 5,5'-disubstituted bipyridine ligands extends beyond palladium catalysis to other transition metals.

Ruthenium: Heteroleptic ruthenium(II) complexes containing 5,5'-disubstituted-2,2'-bipyridine ligands have been synthesized and characterized. uni-muenchen.deresearchgate.net These studies reveal that substituents at the 5,5' positions have a pronounced effect on the reduction potentials and the energy of the metal-to-ligand charge transfer (MLCT) bands of the complex. researchgate.net While many of these complexes have been investigated for applications in dye-sensitized solar cells, the ability to tune their electronic properties is a key principle in designing catalysts for redox-based transformations. rsc.org

Nickel: Bipyridine-type ligands are known to facilitate nickel-catalyzed reactions, such as reductive cross-coupling and ethylene polymerization. researchgate.netrsc.org Mechanistic studies of nickel-bipyridine complexes in photoredox catalysis highlight the critical role of the ligand in defining the reaction pathways. nih.govnih.gov The synthesis of nickel(II) complexes with related ligands like 5,5'-dimethyl-2,2'-bipyridine further establishes the coordination chemistry of this ligand family with nickel, forming the basis for developing new catalytic systems. researchgate.net

Molybdenum: Dioxomolybdenum(VI) complexes featuring substituted bipyridine ligands, including 5,5'-dimethyl-2,2'-bipyridine, have been synthesized and shown to possess catalytic activity. This demonstrates the applicability of this class of ligands in catalysis involving early transition metals in high oxidation states.

Investigation of Catalytic Mechanisms and Selectivity Control

The this compound ligand and its derivatives play a crucial role in controlling catalytic mechanisms and selectivity. The substituents at the 5 and 5' positions directly impact the electronic properties of the coordinated metal center.

In a typical palladium-catalyzed cross-coupling cycle, the bipyridine ligand stabilizes the active catalytic species. The electronic nature of the ligand—whether it is electron-donating or electron-withdrawing—modulates the electron density at the metal. This, in turn, affects the kinetics of the key steps:

Oxidative Addition: The addition of the organic halide to the low-valent metal center.